molecular formula C19H22FN3OS B2698189 [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone CAS No. 1326895-90-2

[6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone

Cat. No.: B2698189
CAS No.: 1326895-90-2
M. Wt: 359.46
InChI Key: UDUTYZOEPKLLDC-UHFFFAOYSA-N
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Description

6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone: is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluoro and thiomorpholine substituents. The final step involves the attachment of the piperidine moiety through a nucleophilic substitution reaction. Common reagents used in these reactions include fluorinating agents, thiomorpholine, and piperidine, under controlled conditions such as specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve consistent quality and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated analogs.

Scientific Research Applications

6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Another compound with a quinoline core but different substituents.

    2-(4-Chlorophenyl)ethylamine: Similar structure with a chlorophenyl group instead of a thiomorpholine ring.

Uniqueness

The uniqueness of 6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-ylmethanone lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(6-fluoro-4-thiomorpholin-4-ylquinolin-3-yl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3OS/c20-14-4-5-17-15(12-14)18(22-8-10-25-11-9-22)16(13-21-17)19(24)23-6-2-1-3-7-23/h4-5,12-13H,1-3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUTYZOEPKLLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCSCC4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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